molecular formula C29H34FN3O2S2 B1674013 Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)- CAS No. 179054-51-4

Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-

Cat. No.: B1674013
CAS No.: 179054-51-4
M. Wt: 539.7 g/mol
InChI Key: VRCLMLMEOKXRHL-UHFFFAOYSA-N
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Description

FR-182980 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is known for its role as an inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT1). This compound has been studied for its potential therapeutic applications in treating hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR-182980 is synthesized through a series of chemical reactions involving the formation of a pyridine derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of FR-182980 involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

FR-182980 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of FR-182980 may result in the formation of a ketone or an aldehyde, while reduction may result in the formation of an alcohol .

Scientific Research Applications

    Chemistry: It is used as a model compound for studying the inhibition of acyl-CoAcholesterol O-acyltransferase (ACAT1).

    Biology: It is used to study the role of ACAT1 in cholesterol metabolism and its potential as a therapeutic target for hypercholesterolemia.

    Medicine: It has been investigated for its potential use in treating hypercholesterolemia and related metabolic disorders.

    Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol metabolism.

Mechanism of Action

FR-182980 exerts its effects by inhibiting the activity of acyl-CoA: cholesterol O-acyltransferase (ACAT1). This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting ACAT1, FR-182980 reduces the formation of cholesteryl esters, thereby lowering cholesterol levels in the blood. The molecular targets and pathways involved in this mechanism include the ACAT1 enzyme and the cholesterol metabolism pathway .

Comparison with Similar Compounds

FR-182980 is part of a series of substituted N-alkyl-N-biphenylylmethyl-N’-arylureas and related derivatives. Similar compounds in this series include:

In comparison to these similar compounds, FR-182980 stands out due to its potent inhibitory activity and its effectiveness in both in vitro and in vivo models. This makes it a unique and valuable compound for further research and development in the field of cholesterol metabolism and related therapeutic applications .

Properties

CAS No.

179054-51-4

Molecular Formula

C29H34FN3O2S2

Molecular Weight

539.7 g/mol

IUPAC Name

1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]urea

InChI

InChI=1S/C29H34FN3O2S2/c1-20-18-26(36-2)27(28(31-20)37-3)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)35-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34)

InChI Key

VRCLMLMEOKXRHL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)SC

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)SC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-182980;  FR182980;  FR 182980.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Reactant of Route 2
Reactant of Route 2
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Reactant of Route 3
Reactant of Route 3
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Reactant of Route 4
Reactant of Route 4
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-

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